3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol
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Overview
Description
3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 3,5-dimethylphenyl magnesium bromide with 1,1,1-trifluoroacetone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one.
Reduction: Formation of 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropane
- 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one
- 3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-amine
Uniqueness
3-(3,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group provides a site for further chemical modifications.
Properties
Molecular Formula |
C11H13F3O |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C11H13F3O/c1-7-3-8(2)5-9(4-7)6-10(15)11(12,13)14/h3-5,10,15H,6H2,1-2H3 |
InChI Key |
RUWWFAHXOXPBBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C(F)(F)F)O)C |
Origin of Product |
United States |
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